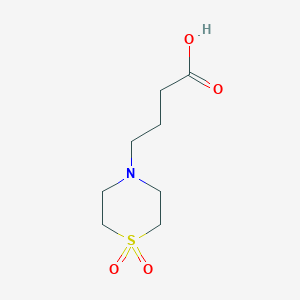
4-(1,1-Dioxidothiomorpholino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,1-Dioxidothiomorpholino)butanoic acid is a chemical compound with the molecular formula C8H15NO4S and a molecular weight of 221.27 g/mol . This compound is characterized by the presence of a thiomorpholine ring with a sulfone group and a butanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dioxidothiomorpholino)butanoic acid typically involves the reaction of thiomorpholine with butanoic acid derivatives under oxidative conditions. One common method includes the use of hydrogen peroxide as an oxidizing agent to introduce the sulfone group into the thiomorpholine ring .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as:
Reaction Setup: Mixing thiomorpholine with butanoic acid derivatives in a suitable solvent.
Oxidation: Adding hydrogen peroxide or another oxidizing agent to the reaction mixture.
Purification: Isolating the product through techniques such as crystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
4-(1,1-Dioxidothiomorpholino)butanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidative conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfone group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of the original compound .
科学研究应用
4-(1,1-Dioxidothiomorpholino)butanoic acid is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(1,1-Dioxidothiomorpholino)butanoic acid involves its interaction with molecular targets through its sulfone and butanoic acid groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
Thiomorpholine: Lacks the sulfone group, making it less oxidized compared to 4-(1,1-Dioxidothiomorpholino)butanoic acid.
Butanoic Acid: Does not contain the thiomorpholine ring, resulting in different chemical properties and reactivity.
Sulfone Derivatives: Compounds with similar sulfone groups but different carbon backbones or functional groups.
Uniqueness
This compound is unique due to the combination of the thiomorpholine ring and the butanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
属性
IUPAC Name |
4-(1,1-dioxo-1,4-thiazinan-4-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c10-8(11)2-1-3-9-4-6-14(12,13)7-5-9/h1-7H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYUEWPAHJGRIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2445503.png)
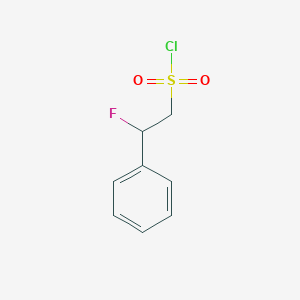
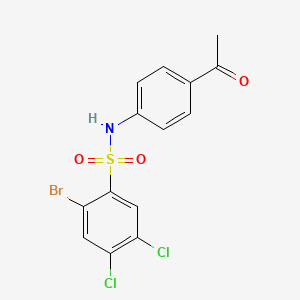
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2445507.png)
![10-(4-chlorobenzenesulfonyl)-N-[(3-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2445508.png)

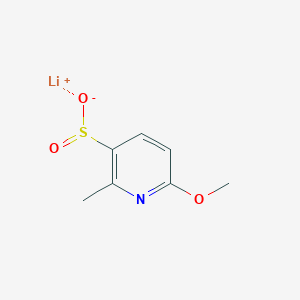
![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2445513.png)
![Tert-butyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]-[(1-methylimidazol-2-yl)methyl]amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2445518.png)
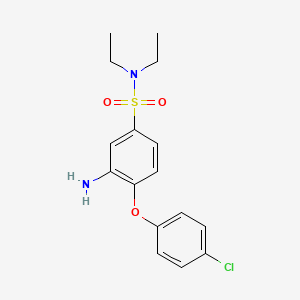
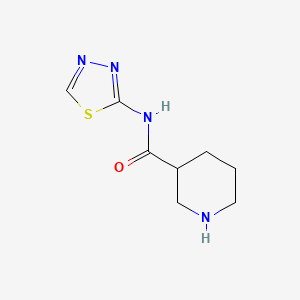
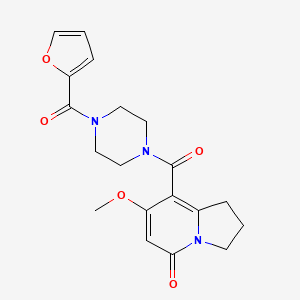
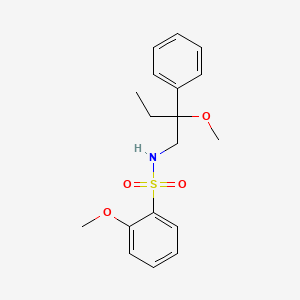
![N-(3,5-dimethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2445526.png)
